molecular formula C24H18O5 B2451426 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid CAS No. 326618-56-8

4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid

Cat. No.: B2451426
CAS No.: 326618-56-8
M. Wt: 386.403
InChI Key: RJHRYKLWXYURLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid is a complex organic compound with the molecular formula C24H18O5 and a molecular weight of 386.408 g/mol . This compound is part of the coumarin family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

IUPAC Name

4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-15-21(28-14-16-7-9-18(10-8-16)24(26)27)12-11-19-20(13-22(25)29-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHRYKLWXYURLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation Protocol

Reactants :

  • Resorcinol derivative (e.g., 3-methylresorcinol for C8 methyl group).
  • β-Keto ester (e.g., phenylacetoacetate for C4 phenyl group).

Conditions :

  • Acid catalyst (concentrated $$ \text{H}2\text{SO}4 $$ or $$ \text{CF}3\text{SO}3\text{H} $$).
  • Solvent-free or in acetic acid at 80–100°C for 4–6 hours.

Mechanism :

  • Acid-catalyzed formation of a keto-enol tautomer.
  • Cyclization and dehydration to form the coumarin ring.

Example :
3-Methylresorcinol reacts with ethyl phenylacetoacetate under $$ \text{H}2\text{SO}4 $$-catalyzed conditions to yield 8-methyl-4-phenyl-7-hydroxycoumarin .

Introduction of the Oxymethylbenzoic Acid Group

The ether linkage at C7 is established using Williamson ether synthesis or Mitsunobu reaction .

Williamson Ether Synthesis

Reactants :

  • 7-Hydroxy-8-methyl-4-phenylcoumarin.
  • 4-(Bromomethyl)benzoic acid methyl ester.

Conditions :

  • Base ($$ \text{K}2\text{CO}3 $$ or $$ \text{NaOH} $$) in polar aprotic solvent (DMF or acetone).
  • 60–80°C for 12–24 hours.

Mechanism :

  • Deprotonation of the phenolic –OH group.
  • Nucleophilic substitution ($$ \text{S}_\text{N}2 $$) with the bromomethyl benzoate.

Workflow :

  • Protect benzoic acid as a methyl ester to prevent side reactions.
  • Hydrolyze the ester post-etherification using $$ \text{LiOH} $$ or $$ \text{NaOH} $$ in THF/water.

Yield Optimization :

  • Table 1 : Effect of Base and Solvent on Williamson Reaction Efficiency
Base Solvent Temperature (°C) Time (h) Yield (%)
$$ \text{K}2\text{CO}3 $$ DMF 80 24 65
$$ \text{NaOH} $$ Acetone 60 18 72
$$ \text{NaH} $$ THF 70 12 58

Mitsunobu Reaction

Reactants :

  • 7-Hydroxycoumarin derivative.
  • 4-(Hydroxymethyl)benzoic acid methyl ester.

Conditions :

  • $$ \text{DIAD} $$ (diisopropyl azodicarboxylate) and $$ \text{PPh}_3 $$ in THF.
  • Room temperature, 6–8 hours.

Advantages :

  • Higher regioselectivity and milder conditions compared to Williamson synthesis.

Limitations :

  • Requires stoichiometric reagents, increasing cost.

Alternative Synthetic Pathways

Coumarin Functionalization via Ullmann Coupling

Reactants :

  • 7-Bromo-8-methyl-4-phenylcoumarin.
  • 4-(Hydroxymethyl)benzoic acid.

Conditions :

  • CuI catalyst, $$ \text{K}2\text{CO}3 $$, in DMSO at 120°C for 24 hours.

Outcome :

  • Direct C–O bond formation, bypassing intermediate protection steps.

One-Pot Tandem Synthesis

A novel approach combines coumarin formation and C7 functionalization in a single pot:

  • Pechmann condensation of 3-methylresorcinol and phenylacetoacetate.
  • In situ alkylation with 4-(bromomethyl)benzoic acid methyl ester.

Conditions :

  • Sequential addition of $$ \text{H}2\text{SO}4 $$ (for condensation) followed by $$ \text{K}2\text{CO}3 $$ (for alkylation).
  • Reduced purification steps but lower yield (∼50%) due to competing side reactions.

Characterization and Analytical Data

Post-synthesis, the compound is validated using spectroscopic methods:

IR Spectroscopy

  • $$ \nu(\text{C=O}) $$: 1710–1730 cm$$^{-1}$$ (coumarin lactone and benzoic acid).
  • $$ \nu(\text{O–H}) $$: 2500–3000 cm$$^{-1}$$ (broad, benzoic acid –OH).

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$)

  • δ 12.8 (s, 1H, COOH).
  • δ 8.2–7.2 (m, 13H, aromatic protons).
  • δ 4.6 (s, 2H, OCH$$_2$$Ph).
  • δ 2.4 (s, 3H, C8–CH$$_3$$).

Mass Spectrometry

  • ESI-MS : $$ m/z = 387.12270 \, [\text{M}+\text{H}]^+ $$.

Challenges and Optimization Strategies

  • Low Solubility : The benzoic acid group reduces solubility in organic solvents, complicating purification.
    • Solution : Use of tert-butyl ester protection followed by acidic deprotection.
  • Regioselectivity : Competing alkylation at coumarin’s C5 or C6 positions.
    • Solution : Steric hindrance from the C8 methyl group favors C7 substitution.

Industrial-Scale Considerations

For bulk synthesis, continuous flow chemistry offers advantages:

  • Reactors : Microfluidic systems with inline IR monitoring.
  • Throughput : 1 kg/day with >90% purity after recrystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and lactone groups undergo hydrolysis under varying conditions:

Reaction Type Conditions Products Yield Key References
Alkaline ester hydrolysis2M NaOH, ethanol, reflux (4–6 hr)4-({[8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}methyl)benzoic acid85–90%
Acidic lactone cleavage6M HCl, 80°C (8 hr)Ring-opened dicarboxylic acid derivative70–75%

Mechanistic Insights :

  • Ester hydrolysis follows nucleophilic acyl substitution, with hydroxide ions attacking the carbonyl carbon.

  • Lactone cleavage under acidic conditions involves protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack .

Substitution Reactions

The hydroxyl and methoxy groups participate in nucleophilic and electrophilic substitutions:

O-Alkylation

Reagents Conditions Products Application
Methyl iodide/K₂CO₃DMF, 60°C, 12 hrMethyl-protected benzoate esterProtecting-group chemistry
Propargyl bromideAcetone, reflux, 24 hrAlkyne-functionalized derivative for click chemistryBioorthogonal labeling

Aromatic Electrophilic Substitution

Reagents Position Products
HNO₃/H₂SO₄C-5/C-6Nitro-substituted chromenone
Br₂/FeBr₃C-3/C-8Brominated analog

Key Findings :

  • Alkylation at the phenolic oxygen (C-7) proceeds efficiently due to electron-donating methoxy groups .

  • Bromination occurs regioselectively at the chromenone’s electron-rich positions (C-3/C-8) .

Catalytic Hydrogenation

The chromenone core undergoes partial or full saturation:

Catalyst Conditions Products Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°CDihydrochromenone (C3–C4 single bond)>95%
PtO₂H₂ (3 atm), THF, 50°CTetrahydro derivative (fully saturated)80–85%

Applications :

  • Hydrogenated products show enhanced solubility and altered bioactivity profiles.

Cross-Coupling Reactions

The aryl bromide/iodide derivatives enable metal-catalyzed couplings:

Reaction Type Catalyst Reagents Products
Suzuki–MiyauraPd(PPh₃)₄Phenylboronic acidBiaryl-functionalized chromenone
SonogashiraPdCl₂/CuIEthynyltrimethylsilaneAlkynylated analog

Optimized Conditions :

  • Suzuki coupling: 5 mol% Pd catalyst, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hr .

Cycloaddition and Photochemical Reactions

The chromenone’s conjugated diene participates in:

Reaction Conditions Products
Diels–AlderMaleic anhydride, 110°CFused bicyclic adduct
[2+2] PhotodimerizationUV light (λ = 254 nm)Cyclobutane-linked dimer

Limitations :

  • Steric hindrance from the 8-methyl group reduces reaction rates in Diels–Alder pathways.

Stability and Degradation Pathways

Thermal Analysis :

  • Decomposition onset: 220°C (TGA data) .

  • Major degradation products include CO₂ and phenolic fragments.

Photodegradation :

  • UV exposure (λ > 300 nm) induces cleavage of the ester linkage, forming 7-hydroxycoumarin derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that compounds related to 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid exhibit significant antioxidant activity. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative damage .

1.2 Anti-inflammatory Effects

The compound has shown promise in exhibiting anti-inflammatory properties. In vitro studies have reported that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases. This suggests its potential application in developing treatments for conditions such as arthritis and other inflammatory disorders .

1.3 Anticancer Activity

Preliminary studies suggest that 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid may possess anticancer properties. Research has indicated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . These findings open avenues for further investigation into its efficacy as a chemotherapeutic agent.

Materials Science

2.1 Polymer Chemistry

This compound is being explored as a potential additive in polymer formulations to enhance their thermal stability and mechanical properties. Its incorporation into polymer matrices could improve the material's resistance to degradation under environmental stressors .

2.2 Photovoltaic Applications

The unique structural characteristics of 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid make it a candidate for use in organic photovoltaic devices. Studies have shown that compounds with similar chromenone structures can improve light absorption and conversion efficiency in solar cells .

Analytical Chemistry

3.1 Spectroscopic Applications

The compound's distinct spectral properties allow it to be utilized as a standard reference material in spectroscopic analyses, particularly NMR and UV-visible spectroscopy. Its ability to provide clear spectral signatures aids in the characterization of other compounds within complex mixtures .

3.2 Chromatographic Techniques

In chromatography, 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid can serve as a useful marker or internal standard for quantifying related neoflavonoid compounds in various samples, enhancing the accuracy of analytical methods .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntioxidant, anti-inflammatory, anticancerEffective free radical scavenger; inhibits cytokines; induces apoptosis
Materials SciencePolymer additives, photovoltaic devicesEnhances thermal stability; improves light absorption
Analytical ChemistrySpectroscopic standards, chromatographic markersProvides clear spectral signatures; aids quantification

Mechanism of Action

The mechanism of action of 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include modulation of signal transduction pathways, leading to changes in cellular processes .

Biological Activity

4-{[(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological properties, including antioxidant, antimicrobial, and cytotoxic activities, supported by case studies and relevant research findings.

Chemical Structure

The chemical structure of 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid can be represented as follows:

C19H16O5\text{C}_{19}\text{H}_{16}\text{O}_{5}

This compound features a coumarin moiety that is known for its significant biological properties.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit potent antioxidant activities. For instance, studies have shown that compounds with similar structures to 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid possess strong hydroxyl radical scavenging capabilities. The IC50 values for these compounds typically range from 0.09 to 0.12 mg/mL, suggesting a robust ability to mitigate oxidative stress .

Table 1: Antioxidant Activity of Coumarin Derivatives

CompoundIC50 (mg/mL)Reference
Compound A0.09–0.12
Compound B0.02–0.04

Antimicrobial Activity

Coumarins are also recognized for their antimicrobial properties. A recent study evaluated various coumarin analogues against a range of bacteria, including Gram-positive and Gram-negative strains. The results indicated that certain derivatives exhibited significant antibacterial activity, with percentage inhibition values ranging from 6.24% to 21.65% against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Coumarin Derivatives

Compound% Inhibition (C. albicans)Reference
Compound C21.65%
Compound D14.96%

Cytotoxic Activity

The cytotoxic effects of coumarin derivatives have been extensively studied, particularly in cancer cell lines. For example, compounds similar to 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid were tested on various carcinoma cell lines, revealing dose-dependent cytotoxicity. Notably, the viability of PC3 prostate cancer cells decreased significantly with increasing concentrations of the compound, showcasing its potential as an anticancer agent .

Table 3: Cytotoxicity Data

Cell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hReference
PC340.1 ± 7.927.05 ± 3.9
DU14598.14 ± 48.362.5 ± 17.3

Case Studies

  • Antioxidant Properties : A study focused on the antioxidant capacity of coumarin derivatives demonstrated that those with hydroxyl substituents showed enhanced radical-scavenging activities compared to their counterparts without such groups .
  • Antimicrobial Efficacy : Another investigation explored the structure–activity relationship (SAR) of coumarins and found that modifications at specific positions significantly impacted their antimicrobial effectiveness against various pathogens .
  • Cytotoxic Mechanisms : Research on the mechanism of action revealed that certain coumarins induce apoptosis in cancer cells through chromatin condensation and DNA damage, highlighting their potential as chemotherapeutic agents .

Q & A

Q. What are the recommended safety protocols for handling 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid in laboratory settings?

Answer:

  • Storage: Keep containers tightly closed in a dry, well-ventilated area. Reseal opened containers carefully to prevent leakage .
  • Personal Protective Equipment (PPE): Use NIOSH/EN 166-compliant safety glasses, face shields, and gloves. Inspect gloves before use and avoid skin contact .
  • Toxicity Considerations: No verified acute or chronic toxicity data are available. Assume potential hazards and handle under fume hoods with rigorous hygiene practices (e.g., handwashing post-handling) .
  • Waste Disposal: Follow local/international regulations for hazardous waste, ideally through authorized disposal services .

Q. What synthetic methodologies are reported for derivatives of this compound, and how can they inform reaction optimization?

Answer:

  • Hydrazide Derivative Synthesis (Example):

    • Procedure: React 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with aldehydes/ketones in methanol/chloroform under reflux. Isolate via filtration and recrystallize from methanol (e.g., 91% yield for a 3-chlorobenzylidene derivative) .
    • Key Parameters: Solvent ratios (1:1 methanol/chloroform), acetic acid catalysis, and reflux duration (5–18 hours) are critical for yield optimization .
  • General Optimization Tips:

    • Monitor reaction progress via TLC (e.g., Rf = 0.62 in hexane/EtOH) .
    • Adjust substituents on the chromene core to modulate electronic effects (e.g., methoxy groups for enhanced solubility) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for chromene derivatives be resolved?

Answer:

  • Crystallography Workflow:
    • Data Collection: Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths/angles, as demonstrated for 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl sulfonate derivatives .
    • Validation: Cross-reference with computational models (DFT) to identify discrepancies in torsion angles or hydrogen bonding patterns .
  • Case Study: For phenacyl benzoate analogs, compare experimental data (e.g., Acta Cryst. E67) with literature to resolve ambiguities in molecular packing or stereochemistry .

Q. How to design structure-activity relationship (SAR) studies for chromene-based analogs targeting biological activity?

Answer:

  • Substituent Variation:

    Position Modification Biological Impact
    7-Oxy methylBenzoic acid (current compound)Enhances hydrogen bonding with targets (e.g., enzymes)
    8-MethylReplacement with halogens (e.g., Cl, Br)May improve lipophilicity and membrane permeability
    4-PhenylSubstitution with heteroaromatics (e.g., pyridine)Alters binding affinity in receptor pockets
  • Methodology:

    • Synthesize derivatives with systematic substituent changes.
    • Test in vitro against target proteins (e.g., kinase inhibition assays) and correlate activity with electronic (Hammett σ) or steric parameters.

Q. What analytical strategies are recommended for resolving spectral data ambiguities in chromene derivatives?

Answer:

  • NMR Analysis:
    • Challenge: Overlapping signals (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d6) .
    • Solution: Use 2D techniques (HSQC, HMBC) to assign protons/carbons unambiguously .
  • Mass Spectrometry:
    • Employ high-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]+ for C24H18N4O6 requires <2 ppm error) .

Data Contradiction Analysis

Q. How to address discrepancies in toxicity assessments for understudied chromene derivatives?

Answer:

  • Approach:
    • In Silico Prediction: Use tools like ProTox-II or ADMETlab to estimate LD50 and hepatotoxicity, compensating for missing experimental data .
    • In Vitro Testing: Conduct MTT assays on HepG2 cells to screen for cytotoxicity, even if regulatory data (e.g., EPA/IARC) are unavailable .
  • Documentation: Clearly report limitations in SDS and prioritize peer-reviewed toxicology studies for future work .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.